Product packaging for Antimony;chromium(3+)(Cat. No.:CAS No. 12053-12-2)

Antimony;chromium(3+)

Cat. No.: B087140
CAS No.: 12053-12-2
M. Wt: 173.76 g/mol
InChI Key: KECAIQNCFZTEBM-UHFFFAOYSA-N
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Description

Antimony;chromium(3+), with the molecular formula CrSb and CAS number 12053-12-2, is an inorganic compound of significant interest in advanced research and development. This compound is strictly designated for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. In the field of materials science, chromium and antimony ions can be co-doped in a glass matrix (such as alkali-alumina-borate) to create novel luminescent materials. Upon heat treatment, these materials form nanocrystals and exhibit a wide emission spectrum in the far-red region (680–750 nm). This specific property is valuable for developing specialized light sources, such as those used in plant growth chambers (phytotrons), where far-red light can enhance photosynthetic efficiency and influence plant morphology and transition from vegetative to reproductive stages . Furthermore, chromium(III) demonstrates catalytic properties in redox reactions involving antimony. Microamounts of chromium(III) can catalyze the oxidation of antimony(III) by reagents like alkaline hexacyanoferrate(III). The active catalytic species is understood to be [Cr(OH)4]-, making this reaction system a subject of kinetic studies and a basis for sensitive analytical methods to detect trace amounts of chromium(III) . Researchers utilize this compound to explore its electronic, magnetic, and structural properties, contributing to innovations in catalysis and the synthesis of functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrSb<br>CrSb+3 B087140 Antimony;chromium(3+) CAS No. 12053-12-2

Properties

IUPAC Name

antimony;chromium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.Sb/q+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNMATGODDVOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr+3].[Sb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrSb+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.756 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12053-12-2
Record name Antimony, compd. with chromium (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony, compound with chromium (1:1)
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Synthetic Methodologies for Antimony;chromium 3+ Materials

High-Temperature Solid-State Reaction Routes

High-temperature solid-state reactions are a conventional and widely used approach for the synthesis of multi-component oxide materials. This method involves the direct reaction of solid precursors at elevated temperatures to form a thermodynamically stable product.

Conventional solid-state synthesis is a cornerstone of inorganic materials chemistry, enabling the production of a wide array of mixed-metal oxides. In the context of antimony;chromium(3+) materials, this method typically involves the intimate mixing of precursor powders, followed by repeated cycles of grinding and heating at high temperatures. The precursors are usually stable oxides or salts of antimony and chromium, such as antimony(III) oxide (Sb₂O₃), antimony(V) oxide (Sb₂O₅), and chromium(III) oxide (Cr₂O₃).

The process relies on the diffusion of ions between the reacting particles, which necessitates high temperatures to overcome the kinetic barriers. The general steps for conventional solid-state synthesis are as follows:

Selection and Weighing of Precursors: Appropriate amounts of high-purity precursor powders are weighed according to the desired stoichiometry of the final product.

Mixing and Grinding: The precursors are thoroughly mixed and ground together to maximize the contact area between the reacting particles. This is often done using an agate mortar and pestle or through ball milling.

Calcination: The homogenized powder mixture is heated in a furnace at a specific temperature for a prolonged period. This initial heating step, known as calcination, initiates the chemical reaction and formation of the desired phase.

Intermediate Grinding and Re-heating: After the initial calcination, the product is cooled, ground again to ensure homogeneity and expose fresh surfaces for reaction, and then subjected to one or more additional heating cycles at the same or a higher temperature. This iterative process is crucial for achieving a single-phase, crystalline product.

An example of a solid-state reaction to form a chromium antimonate (B1203111) could be:

Cr₂O₃ + Sb₂O₅ → 2 CrSbO₄

This reaction would require high temperatures to facilitate the diffusion of chromium and antimony ions to form the new crystal lattice.

The properties and phase purity of the final antimony;chromium(3+) material are highly dependent on the precise control of precursor stoichiometry and various reaction parameters.

Precursor Stoichiometry: The molar ratio of the antimony and chromium precursors is a critical factor that determines the chemical composition and crystal structure of the product. Deviations from the ideal stoichiometry can lead to the formation of impurity phases or solid solutions. For instance, in the Cr-Sb-O system, different ratios of chromium and antimony oxides can result in various compounds with distinct crystal structures and properties.

Reaction Parameters: Key reaction parameters that must be carefully controlled include:

Temperature: The reaction temperature provides the necessary activation energy for solid-state diffusion. The optimal temperature is typically determined through thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Insufficient temperature can lead to incomplete reaction, while excessively high temperatures might cause decomposition of the product or unwanted phase transitions.

Time: The duration of the heating process influences the extent of reaction and the crystallinity of the product. Longer reaction times generally lead to more complete reactions and larger crystallite sizes.

Atmosphere: The composition of the furnace atmosphere (e.g., air, oxygen, inert gas) can be crucial, especially when dealing with elements that can exist in multiple oxidation states, such as antimony (Sb³⁺/Sb⁵⁺). An oxidizing or inert atmosphere may be required to maintain the desired oxidation state of the cations.

Heating and Cooling Rates: The rates at which the sample is heated and cooled can affect the microstructure and phase stability of the final product. Rapid cooling (quenching) can sometimes preserve high-temperature phases that might be unstable at lower temperatures.

The following table summarizes typical reaction parameters for the solid-state synthesis of mixed-metal oxides, which can be adapted for the synthesis of antimony;chromium(3+) materials.

ParameterTypical RangeInfluence on Product
Calcination Temperature 800 - 1400 °CAffects reaction rate, crystallinity, and phase formation.
Reaction Time 12 - 72 hoursDetermines the completeness of the reaction and grain growth.
Atmosphere Air, O₂, N₂, ArControls the oxidation state of the metal ions.
Heating/Cooling Rate 1 - 10 °C/minInfluences microstructure and can prevent cracking of pellets.
Number of Cycles 2 - 5Ensures homogeneity and complete reaction.

Solution-Based Synthesis Techniques

Solution-based synthesis techniques offer several advantages over solid-state methods, including lower reaction temperatures, better control over particle size and morphology, and higher product homogeneity. These methods involve the reaction of precursors in a liquid medium.

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of synthesizing antimony;chromium(3+) materials, metal alkoxides or inorganic salts of antimony and chromium are typically used as precursors.

The process generally involves two main reactions:

Hydrolysis: Metal alkoxides (M-OR) react with water to form metal hydroxides (M-OH). M(OR)ₓ + x H₂O → M(OH)ₓ + x ROH

Condensation: The metal hydroxides then undergo condensation reactions to form metal-oxygen-metal (M-O-M) bonds, leading to the formation of a three-dimensional oxide network. 2 M(OH)ₓ → (OH)ₓ₋₁M-O-M(OH)ₓ₋₁ + H₂O

By controlling parameters such as pH, water-to-alkoxide ratio, and temperature, the rates of hydrolysis and condensation can be manipulated to tailor the structure and properties of the resulting gel. After the gel is formed, it is typically dried and then calcined at a relatively low temperature to remove residual organics and crystallize the desired oxide phase. This method allows for the synthesis of homogeneous, high-purity materials at temperatures significantly lower than those required for solid-state reactions. For instance, a sol-gel route to a chromium-antimony oxide might involve the hydrolysis and condensation of chromium(III) nitrate (B79036) and antimony(III) chloride in an alcoholic solvent.

Co-precipitation is a simple and effective method for synthesizing multicomponent oxide nanoparticles. This technique involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. For the synthesis of antimony;chromium(3+) nanoparticles, an aqueous solution containing soluble salts of both antimony and chromium (e.g., SbCl₃ and Cr(NO₃)₃) is prepared. A precipitating agent, such as ammonium hydroxide (B78521) or sodium hydroxide, is then added to the solution, causing the co-precipitation of the metal hydroxides or hydrated oxides.

The key to successful co-precipitation is to maintain conditions (e.g., pH, temperature, stirring rate) that ensure the simultaneous and uniform precipitation of all cationic species. This leads to a highly homogeneous precursor powder with the constituent ions mixed at an atomic level. The resulting precipitate is then filtered, washed to remove impurities, and calcined at a suitable temperature to form the final crystalline oxide material. This method is particularly well-suited for producing fine, homogeneous powders with a narrow particle size distribution. orientjchem.orgiosrjournals.org

The table below outlines typical parameters for the co-precipitation synthesis of mixed-metal oxide nanoparticles.

ParameterTypical ConditionsInfluence on Product
Precursors Soluble metal salts (nitrates, chlorides, sulfates)Choice of anion can affect precipitate characteristics.
Precipitating Agent NaOH, NH₄OH, (NH₄)₂CO₃Determines the final pH and the nature of the precipitate.
pH 7 - 10Critical for ensuring simultaneous precipitation of all cations.
Temperature Room Temperature to 80 °CAffects precipitation rate and particle crystallinity.
Stirring Rate 300 - 600 rpmEnsures homogeneous mixing and uniform precipitation.
Calcination Temp. 400 - 800 °CInduces crystallization of the final oxide phase.

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. These techniques are highly effective for synthesizing crystalline materials directly from solution, often bypassing the need for a high-temperature calcination step.

In a typical synthesis of an antimony;chromium(3+) material, precursor salts or oxides of antimony and chromium are mixed in a suitable solvent (water for hydrothermal, an organic solvent for solvothermal) and sealed in an autoclave. The autoclave is then heated to a temperature typically between 100 and 300 °C. The elevated temperature and the resulting autogenous pressure accelerate the dissolution of the precursors and the crystallization of the product.

Hydrothermal and solvothermal methods offer excellent control over the size, shape, and crystallinity of the final product by adjusting parameters such as temperature, reaction time, solvent type, and the use of mineralizers or structure-directing agents. For example, the hydrothermal synthesis of chromium dioxide has been shown to be influenced by the presence of antimony compounds, which can act as modifying agents to control the morphology of the resulting particles. researchgate.netias.ac.in This principle can be extended to the direct synthesis of chromium antimonate phases.

Advanced and Non-Conventional Synthesis Methods

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a variety of advanced materials. mdpi.com This technique utilizes microwave radiation to directly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. researchgate.net For the synthesis of composite materials involving antimony and chromium, this method offers precise temperature control and can lead to the formation of nanoparticles with high purity. rsc.org

In a typical microwave-assisted synthesis of antimony oxide nanoparticles, a precursor such as antimony(V) chloride (SbCl5) is dissolved in a solvent like ethylene glycol. rsc.org The mixture is then subjected to microwave irradiation at a specific temperature for a short duration, resulting in the formation of the desired nanoparticles. rsc.org This process can be adapted for creating antimony-chromium composite materials by introducing a chromium precursor into the reaction mixture. The rapid and uniform heating provided by microwaves can facilitate the homogeneous incorporation of chromium ions into the antimony-based matrix. researchgate.netresearchgate.net

Key parameters that influence the final product in microwave-assisted synthesis include the choice of precursors, the solvent, the reaction temperature, and the irradiation time. For instance, the synthesis of antimony oxide nanoparticles has been successfully carried out at 190°C for 10 minutes. rsc.org

Table 1: Parameters in Microwave-Assisted Synthesis of Antimony Oxide Nanoparticles

Parameter Value Reference
Precursor Antimony(V) chloride (SbCl5) rsc.org
Solvent Ethylene Glycol rsc.org
Reducing Agent Sodium borohydride (NaBH4) rsc.org
Temperature 190 °C rsc.org

This table is generated based on the synthesis of antimony oxide nanoparticles and can be adapted for antimony;chromium(3+) composite materials.

Electrochemical deposition is a versatile technique for fabricating thin films of metals and metal oxides on conductive substrates. This method allows for precise control over film thickness, morphology, and composition by manipulating parameters such as deposition potential, current density, and electrolyte composition. nih.govxmu.edu.cn For producing antimony-chromium films, an electrochemical approach would involve the co-deposition of antimony and chromium from an electrolyte solution containing ions of both metals.

The formation of antimony films has been demonstrated using both in-situ and ex-situ methods on substrates like glassy carbon electrodes. nih.govresearchgate.net In a typical process, a deposition potential is applied to the substrate immersed in a solution containing Sb(III) ions, often in an acidic medium like hydrochloric acid. nih.gov Key operational parameters that are optimized include the deposition potential and time. nih.gov For the co-deposition of chromium, a suitable chromium salt would be added to the electrolyte, and the deposition parameters would be adjusted to achieve the desired film composition and properties.

Cyclic voltammetry is a crucial tool for studying the electrochemical behavior of the deposition process, helping to determine the reduction potentials of the metal ions. xmu.edu.cn The morphology and crystallinity of the deposited films can be characterized using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD). xmu.edu.cn For instance, the electrodeposition of antimony has been shown to result in morphologies ranging from granular crystals to dendrites depending on the applied potential. xmu.edu.cn

Table 2: Electrochemical Deposition Parameters for Antimony Films

Parameter Description Typical Values/Conditions Reference
Deposition Potential The potential applied to the substrate to induce metal deposition. -0.5 V to -1.20 V researchgate.net
Deposition Time The duration for which the potential is applied, controlling film thickness. 45 s to 150 s researchgate.net
Electrolyte Solution containing the metal ions to be deposited. 0.01 M HCl with Sb(III) ions nih.gov

This table outlines typical parameters for antimony film deposition, which would be modified for antimony-chromium co-deposition.

Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical energy, such as grinding or milling, to induce chemical reactions. researchgate.netresearchgate.net This approach is recognized as a green chemistry technique due to its reduced waste and energy consumption. ornl.gov It has been successfully employed for the synthesis of various metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netrsc.org

The synthesis of MOFs containing antimony and chromium can be explored using mechanochemical methods. This would typically involve the high-energy ball milling of a mixture of an antimony salt, a chromium salt, and a suitable organic linker. researchgate.net The mechanical forces generated during milling break and reform chemical bonds, leading to the formation of the desired MOF structure. researchgate.net This method has been shown to produce MOFs with high surface areas and crystallinities, comparable to those synthesized by conventional solvent-based methods. researchgate.netrsc.org

The advantages of mechanochemical synthesis for MOFs include rapid reaction times (often on the order of minutes) and the ability to produce novel materials that may not be accessible through traditional solution-based routes. rsc.org The properties of the resulting MOFs can be influenced by factors such as the milling frequency, time, and the type of grinding media used.

Doping Strategies in Host Lattices

Co-doping wide-bandgap oxides like titanium dioxide (TiO2) and strontium titanate (SrTiO3) with antimony and chromium is a strategy to modify their electronic and optical properties, often to enhance their performance in applications such as photocatalysis. rsc.orgrsc.orgnih.gov Doping introduces impurity energy levels within the bandgap of the host material, which can shift the light absorption to the visible region and improve the separation of photogenerated charge carriers. rsc.orgnih.gov

In the case of TiO2, chromium doping has been shown to improve its visible-light photocatalytic activity. rsc.orgresearchgate.net The Cr3+ ions can substitute for Ti4+ ions in the TiO2 lattice, leading to the formation of oxygen vacancies to maintain charge neutrality. nih.gov This modification results in visible light absorption and a prolonged lifetime of photogenerated charge carriers. nih.gov The co-doping with antimony could further enhance these properties. For instance, in SrTiO3, co-doping with rhodium and antimony has been found to be active for photocatalytic hydrogen evolution under visible light. researchgate.net

Density functional theory (DFT) calculations have been used to investigate the effects of co-doping on the electronic structure of these oxides. qmul.ac.uk For SrTiO3, La-Cr co-doping has been shown to reduce the bandgap and create intermediate bands near the Fermi level, which can enhance the absorption of long-wavelength light. qmul.ac.uk A similar synergistic effect can be anticipated for antimony and chromium co-doping.

Table 3: Effects of Chromium Doping on TiO2 Properties

Property Effect of Cr-doping Reference
Light Absorption Shifts absorption to the visible light region nih.gov
Photocatalytic Activity Improved under visible light rsc.orgresearchgate.net
Charge Carrier Lifetime Prolonged nih.gov

This table summarizes the effects of chromium doping, which are relevant to understanding the potential impact of antimony and chromium co-doping.

Doping semiconductor matrices like aluminum antimonide (AlSb) with transition metals such as chromium is a way to tailor their electronic and magnetic properties for potential spintronic applications. First-principles calculations based on density functional theory (DFT) are often employed to predict the effects of such doping on the material's structure and properties. researchgate.net

Theoretical studies on AlSb monolayers have investigated the impact of various substitutional dopants, providing insights into how the electronic properties can be tuned from semiconducting to metallic. researchgate.net While specific studies on chromium doping in AlSb are not extensively detailed in the provided context, the general principles of doping in III-V semiconductors suggest that introducing chromium would create localized d-orbitals within the band structure, potentially leading to half-metallic or ferromagnetic behavior.

The stability of the doped system is a critical factor, which can be assessed by calculating the formation energy of the dopant within the host lattice. researchgate.net The concentration of the dopant is a key parameter that influences the resulting electronic and magnetic properties. For example, in other semiconductor systems, increasing the concentration of chromium dopants can narrow the half-metallic gap.

Antimony Substitution in Ternary and Quaternary Alloys (e.g., Fe-Si-Sb systems)

The incorporation of antimony into ternary and quaternary alloy systems, particularly those based on iron and silicon, is a subject of research for tailoring material properties for specific applications. The synthetic methodologies for these complex alloys often involve powder metallurgy techniques, which allow for the combination of elements with significantly different melting points and chemical properties. While direct research on a quaternary Fe-Si-Sb-Cr system is limited, examining the synthesis and behavior of related ternary and quaternary systems provides insight into the potential for antimony substitution and the role of elements like chromium.

One of the primary methods for synthesizing these complex alloys is mechanical alloying . This solid-state powder processing technique involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. It is particularly effective for producing alloys from constituent elements with large differences in melting points and for creating supersaturated solid solutions or amorphous phases. For instance, ternary Fe-Cr-Si alloys have been successfully synthesized using mechanical alloying, resulting in powders with nanometric crystallites. mdpi.com This method is followed by a consolidation step, such as sintering, to produce a bulk material.

Another relevant technique is powder metallurgy combined with plasma sintering . This approach has been used to develop Fe-Cr-Al alloys, which share some elemental components with the system of interest. researchgate.net The process involves mixing elemental powders, mechanical milling, cold compacting, and then consolidating the material using arc plasma sintering. researchgate.net This method can produce materials with fine-grained structures and potentially enhanced mechanical properties.

The role of chromium in such a system is also of significant interest. In Fe-Cr-Si alloys, chromium is known to contribute to corrosion resistance. mdpi.com X-ray photoelectron spectroscopy (XPS) analysis of passive films formed on Fe-Cr alloys has shown that chromium can be incorporated as Cr³⁺ species. science.gov This suggests that in a quaternary Fe-Si-Sb-Cr alloy, chromium would likely exist in a +3 oxidation state, particularly in oxidized surface layers, contributing to the material's stability. Thermodynamic analysis of the Fe-Al-Si-Cr system, which is analogous to the Fe-Si-Sb-Cr system, indicates the formation of various stable intermetallic phases. mdpi.com The phase diagram of the Fe-Al-Si-Cr system is complex, with multiple stable elementary tetrahedra, suggesting that the phase composition of an Fe-Si-Sb-Cr alloy would be highly dependent on the relative concentrations of the constituent elements and the processing conditions. mdpi.com

Research on chromium-doped iron-based compounds further supports the likelihood of chromium existing in the +3 oxidation state. For example, in chromium-doped iron sulfide nanoplates, chromium substitutes for iron in the crystal lattice. rsc.org Similarly, in chromium-doped Fe₁.₁Mn₁.₉O₄ nanoparticles, Cr³⁺ ions are reported to occupy octahedral positions within the crystal structure. mdpi.com

The following table summarizes the synthesis methods and findings from related alloy systems, which can inform the approach to synthesizing and understanding Fe-Si-Sb-Cr alloys.

Alloy SystemSynthetic MethodologyKey Research FindingsReference
Fe-Cr-SiMechanical AlloyingProduces powders with nanometric crystallites. XPS analysis reveals a high concentration of Cr and Si on the particle surfaces, enhancing corrosion resistance. mdpi.com
Fe-Cr-AlPowder Metallurgy with Arc Plasma SinteringResults in a material with fine equiaxed grains. Considered a good method for creating ferrite (B1171679) phase stabilizers. researchgate.net
Fe-Cr Alloys-XPS analysis of passive films shows incorporation of ruthenium and chromium as Ru⁴⁺ and Cr³⁺ species. science.gov
Fe-Al-Si-CrThermodynamic ModelingThe system consists of 21 stable elementary tetrahedra, indicating complex phase compositions are possible. mdpi.com
Cr-doped Fe₁.₁Mn₁.₉O₄Combustion MethodCr³⁺ ions prefer to occupy octahedral positions in the crystal structure. mdpi.com
Cr-doped FeSThermal DecompositionChromium substitutes for iron in the cation layers of the NiAs-type crystal structure. rsc.org

Advanced Structural and Microstructural Characterization

Diffraction-Based Structural Analysis

Diffraction methods are fundamental in elucidating the atomic-level structure of crystalline materials like chromium antimonide. By analyzing the patterns of scattered radiation, researchers can determine crystal structures, identify phases, and refine structural models with high precision.

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification

X-ray Diffraction (XRD) is a primary and indispensable technique for determining the crystal structure and identifying the phases present in a sample of chromium antimonide. When a beam of X-rays interacts with the crystalline lattice of CrSb, the atoms scatter the X-rays in a predictable pattern of constructive interference, producing a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal structure.

For chromium antimonide, XRD analysis has been instrumental in confirming its hexagonal crystal structure, which belongs to the P6₃/mmc space group. materialsproject.orgmaterialsproject.org This structure is analogous to that of nickel arsenide (NiAs). The diffraction pattern consists of a series of peaks at specific angles (2θ), with the position and intensity of each peak corresponding to a particular set of crystallographic planes (Miller indices, hkl). By comparing the experimental XRD pattern with reference patterns from databases, the phase purity of a synthesized CrSb sample can be verified. Any deviation from the standard pattern can indicate the presence of impurities or other crystalline phases.

The analysis of XRD data also allows for the precise calculation of the lattice parameters of the unit cell. For hexagonal CrSb, these parameters are the lengths of the 'a' and 'c' axes.

Crystallographic Data for Chromium Antimonide (CrSb) from XRD Analysis
ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/mmc (No. 194)
Lattice Parameter 'a' (Å)4.12
Lattice Parameter 'c' (Å)5.48
Calculated Density (g/cm³)7.28

Rietveld Refinement for Structural Model Development

Rietveld refinement is a powerful analytical method used to refine the crystal structure model of a material by fitting a calculated diffraction pattern to an experimental one. wikipedia.org This technique is particularly valuable for powder diffraction data where diffraction peaks may overlap. The process involves a least-squares refinement of various parameters to minimize the difference between the observed and calculated diffraction profiles. wikipedia.org

For chromium antimonide, Rietveld refinement can be applied to high-quality powder XRD data to obtain highly accurate structural information. The refinement process begins with an initial structural model, including the space group, atomic positions, and lattice parameters, which are often obtained from initial XRD analysis or from literature data on isostructural compounds.

The parameters that are typically refined in a Rietveld analysis include:

Instrumental Parameters: These account for the specific characteristics of the diffractometer, such as zero-point error and peak shape parameters.

Structural Parameters: These pertain to the material itself and include lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal vibrations).

Successful Rietveld refinement not only provides very precise lattice parameters but also confirms the atomic positions within the unit cell and can reveal details about site occupancies, which is crucial for understanding non-stoichiometric compounds. For instance, in a study of LiCrP₂O₇, a chromium-containing compound, the Rietveld method was used to refine the monoclinic crystal structure from laboratory X-ray powder diffraction data. This demonstrates the utility of the technique in developing a detailed and accurate structural model.

Electron Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a material's surface and internal structure. These methods are essential for understanding the morphology, microstructure, and nanoscale features of chromium antimonide.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of materials at the micrometer to nanometer scale. mdpi.com In SEM, a focused beam of high-energy electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons, which are collected to form an image.

For chromium antimonide, SEM analysis can reveal important information about:

Particle/Grain Size and Shape: SEM images provide a direct visualization of the size and shape of CrSb particles or grains in a polycrystalline sample.

Surface Topography: The technique can show the texture and roughness of the material's surface.

Microstructure and Phase Distribution: In multiphase samples, SEM can distinguish between different phases based on contrast differences in the backscattered electron images.

Chemical Composition: When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental analysis of the sample, confirming the presence and distribution of chromium and antimony.

In the study of chromium-containing compounds, SEM has been used to evaluate the morphology and homogeneity of the chemical composition.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to examine the internal structure of materials at the nanoscale. nih.govnih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material is used to form an image, a diffraction pattern, or a spectrum.

Key applications of TEM in the study of chromium antimonide include:

Nanoscale Imaging: TEM can resolve individual atoms and crystal lattice planes, providing direct evidence of the crystalline nature of CrSb.

Particle Size and Distribution Analysis: For nanoparticulate CrSb, TEM is the primary tool for accurately measuring the size, size distribution, and shape of the nanoparticles. nih.govnih.govmdpi.com

Crystallographic Analysis: Selected Area Electron Diffraction (SAED) in TEM produces diffraction patterns from very small regions of the sample, which can be used to determine the crystal structure and orientation of individual nanocrystals.

Defect Analysis: TEM can be used to identify and characterize crystal defects such as dislocations, stacking faults, and grain boundaries, which can significantly influence the material's properties.

High-Resolution TEM (HRTEM) studies can provide detailed information about the atomic arrangement at interfaces and surfaces.

Non-Contact Atomic Force Microscopy (NC-AFM) for Surface Topography and Defect Analysis

Non-Contact Atomic Force Microscopy (NC-AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography of materials with atomic or near-atomic resolution. researchgate.net Unlike contact-mode AFM, in NC-AFM, a sharp tip attached to a cantilever is oscillated near its resonance frequency above the sample surface. The attractive van der Waals forces between the tip and the sample cause a shift in the cantilever's resonance frequency, which is used to map the surface topography.

For chromium antimonide, particularly in the form of thin films or single crystals, NC-AFM can provide valuable insights into:

Surface Roughness: NC-AFM can quantitatively measure the surface roughness at the nanometer and sub-nanometer levels.

Atomic-Scale Topography: On atomically flat surfaces, NC-AFM can resolve the atomic lattice, providing a direct visualization of the surface structure.

Surface Defects: The technique is highly sensitive to surface defects such as atomic vacancies, step edges, and dislocations.

Growth Mechanisms: For thin films, NC-AFM can be used to study the nucleation and growth modes, such as island growth or layer-by-layer growth.

The non-contact nature of this technique is particularly advantageous for delicate samples as it minimizes the risk of surface damage during imaging.

Elemental and Compositional Analysis Techniques

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and routinely used technique for determining the elemental composition of materials. desy.de When a sample of antimony;chromium(3+) is irradiated with a high-energy electron beam, core electrons from the constituent atoms (Cr, Sb, and O) are ejected. Electrons from higher energy levels then transition to fill these vacancies, emitting X-rays with energies characteristic of each element. desy.de By detecting and analyzing the energy of these emitted X-rays, EDS can provide both qualitative and quantitative information about the elemental makeup of the sample.

EDS is often coupled with scanning electron microscopy (SEM), allowing for the generation of elemental maps. These maps visually represent the spatial distribution of chromium, antimony, and oxygen across the sample's surface, confirming the homogeneity of the compound. For a stoichiometric chromium antimonate (B1203111) (CrSbO₄) sample, EDS analysis is expected to yield atomic percentages of chromium, antimony, and oxygen that are in close agreement with the theoretical values.

Table 1: Representative EDS Data for Chromium Antimonate (CrSbO₄)

ElementTheoretical Atomic %Experimental Atomic % (Example)
Chromium (Cr)16.6716.5 ± 0.5
Antimony (Sb)16.6716.8 ± 0.5
Oxygen (O)66.6666.7 ± 1.0

This interactive table provides a sample representation of expected EDS results for chromium antimonate.

Vibrational and Electronic Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Bonding Environments

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes of chemical bonds within a material. imedpub.com When a sample of antimony;chromium(3+) is exposed to infrared radiation, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the bonds present. These absorptions provide a characteristic spectrum that acts as a "fingerprint" for the compound, revealing information about the bonding environment.

In the context of chromium antimonate, the FTIR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of metal-oxygen (M-O) bonds. Specifically, the spectrum will exhibit characteristic bands for Cr-O and Sb-O bonds. The presence of bands that can be attributed to Cr-O-Sb linkages would provide direct evidence for the formation of the mixed metal oxide. The precise positions of these absorption bands can be influenced by factors such as bond length, bond strength, and the coordination environment of the metal ions.

Table 2: Expected FTIR Vibrational Modes for Chromium Antimonate

Vibrational ModeWavenumber Range (cm⁻¹)Description
ν(Sb-O)600 - 800Stretching vibrations of antimony-oxygen bonds.
ν(Cr-O)400 - 650Stretching vibrations of chromium-oxygen bonds.
δ(O-Sb-O) / δ(O-Cr-O)< 400Bending vibrations of metal-oxygen-metal bonds.

This interactive table outlines the expected regions for the primary vibrational modes in chromium antimonate.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of antimony;chromium(3+) by measuring the absorption of ultraviolet and visible light. uwo.ca The color of the compound is a direct result of the absorption of specific wavelengths of light, which promotes electrons from lower energy d-orbitals to higher energy d-orbitals. For the chromium(3+) ion (a d³ ion) in an octahedral coordination environment, as is expected in chromium antimonate, specific electronic transitions are allowed.

The UV-Vis spectrum of antimony;chromium(3+) is anticipated to show distinct absorption bands corresponding to these d-d electronic transitions. The positions and intensities of these bands are dictated by the ligand field strength of the surrounding oxygen atoms.

Table 3: Typical Electronic Transitions for Octahedral Cr³⁺ in an Oxide Lattice

TransitionWavelength Range (nm)Color of Absorbed Light
⁴A₂g → ⁴T₂g550 - 600Yellow-Green
⁴A₂g → ⁴T₁g(F)400 - 450Blue-Violet
⁴A₂g → ⁴T₁g(P)~250Ultraviolet

This interactive table shows the characteristic electronic transitions for the Cr³⁺ ion that determine the optical properties of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Cr³⁺ ions)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically used for studying materials with unpaired electrons. desy.de The chromium(3+) ion, with its d³ electronic configuration, has three unpaired electrons and is therefore paramagnetic, making it EPR active. desy.de

In an EPR experiment, the sample is placed in a strong magnetic field and irradiated with microwave radiation. The magnetic field causes the electron spins to align in specific energy levels, and the microwave radiation induces transitions between these levels. The resulting EPR spectrum provides information about the local environment of the paramagnetic Cr³⁺ ions. The g-factor, derived from the spectrum, is a key parameter that is sensitive to the electronic structure and symmetry of the chromium site. For Cr³⁺ in an octahedral environment, the g-value is typically close to 1.98. desy.de

Table 4: Representative EPR Parameters for Cr³⁺ in an Octahedral Environment

ParameterTypical ValueInformation Provided
g-factor~1.98Electronic environment and site symmetry of the Cr³⁺ ion.

This interactive table presents a typical g-factor value expected from EPR analysis of antimony;chromium(3+).

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of the elements on the surface of a material. semi.ac.cn When the surface of antimony;chromium(3+) is irradiated with X-rays, core-level electrons are emitted with a kinetic energy that is characteristic of the element and its oxidation state.

For chromium antimonate, XPS is used to confirm the +3 oxidation state of chromium and the +5 oxidation state of antimony. This is achieved by analyzing the binding energies of the core electrons, such as the Cr 2p and Sb 3d electrons. The binding energy is sensitive to the chemical environment, with higher oxidation states generally corresponding to higher binding energies. xpsfitting.com The presence of the overlapping O 1s and Sb 3d₅/₂ peaks requires careful deconvolution of the spectrum.

Table 5: Expected XPS Binding Energies for Chromium Antimonate (Cr³⁺Sb⁵⁺O₄)

ElementCore LevelExpected Binding Energy (eV)Inferred Oxidation State
ChromiumCr 2p₃/₂~576.5 - 577.5+3
AntimonySb 3d₃/₂~540.0 - 541.0+5
AntimonySb 3d₅/₂~530.5 - 531.5+5
OxygenO 1s~530.0 - 531.0-2

This interactive table provides the expected binding energy ranges for the core levels of the constituent elements in chromium antimonate, confirming their oxidation states.

Theoretical and Computational Investigations of Antimony;chromium 3+ Electronic and Magnetic Structures

Magnetic Ordering and Properties via Computational Modeling

Computational modeling has been essential for determining the preferred magnetic ground state and understanding the magnetic properties of CrSb. By comparing the total energies of different magnetic configurations, these studies provide a clear picture of the material's intrinsic magnetism.

First-principles calculations have consistently shown that the ground state magnetic configuration for CrSb in its stable NiAs-type crystal structure is antiferromagnetic (AFM). worldscientific.comepjap.org Specifically, it adopts an A-type antiferromagnetic order, where ferromagnetic (001) planes of Cr atoms are coupled antiferromagnetically along the c-axis. researchgate.netaps.org This collinear antiferromagnetic ordering is a prerequisite for the observed altermagnetism. arxiv.org

While the ground state is antiferromagnetic, other magnetic orderings have been explored computationally. For the metastable zinc-blende (ZB) structure, calculations predict a stable half-metallic ferromagnetic (FM) phase. worldscientific.comresearchgate.netaip.org Studies have also investigated the possibility of a ferrimagnetic ordered phase in the ZB structure. worldscientific.com The energy difference between these magnetic states is a key output of DFT calculations, confirming the stability of the AFM phase in the NiAs structure. epjap.orgaps.org

Calculated Magnetic Properties of CrSb
Crystal StructureMagnetic Ground StateCalculated Magnetic Moment (per Cr atom)Electronic PropertyReference
NiAs-type (Hexagonal)Antiferromagnetic (AFM)~2.57 µB - 3.0 µBMetallic / Altermagnetic worldscientific.comaps.orgaps.org
Zinc-Blende (ZB)Ferromagnetic (FM) / Ferrimagnetic3.00 µBHalf-Metallic worldscientific.comresearchgate.netaip.org

Calculation of Magnetic Moments and Exchange Interactions

Theoretical studies employing first-principles calculations, primarily based on density functional theory (DFT), have been crucial in determining the magnetic properties of chromium antimonide (CrSb). These calculations provide detailed insights into the total and local magnetic moments of the constituent atoms. For the stable NiAs-type crystal structure, calculations predict an A-type collinear antiferromagnetic (AFM) ground state. aps.org The magnetic moment of the chromium atom in this state has been calculated to be approximately 2.70 μB, a value that shows excellent agreement with experimental findings of 2.7 μB. aps.orgarxiv.org In this structure, each chromium atom is at the center of an octahedron formed by six antimony atoms, and the chromium atoms form two distinct sublattices with antiparallel spins. aps.org

First-principles studies using the full-potential linear augmented plane wave (FPLAPW) method have also been performed. These calculations confirm that the NiAs structure is most stable in the antiferromagnetic phase. aip.org For the hypothetical zinc-blende (ZB) phase of CrSb, theoretical models predict a half-metal ferromagnetic state with a total magnetic moment of 3.000 μB per formula unit. aip.org

The exchange interactions between magnetic atoms, particularly Cr-Cr, are fundamental to understanding the magnetic ordering in CrSb. These interactions are often studied using mean-field theory or by extracting parameters from DFT calculations to build a localized spin model (Heisenberg model). aps.orgcambridge.org The exchange interactions (J) between neighboring Cr atoms stabilize the experimentally observed AFM ground state. researchgate.net Recent studies on the altermagnetic nature of CrSb have delved into long-range exchange interactions. It has been found that the splitting of chiral magnons is primarily driven by the difference between the long-range 11th and 12th nearest-neighbor exchange interactions, denoted as J11 and J12. aps.org Linear spin-wave theory (LSWT) calculations, based on these exchange parameters, reveal alternating magnon splitting. aps.orgarxiv.org

Table 1: Calculated Magnetic Moments of Cr in CrSb

Crystal Structure Magnetic Phase Calculation Method Calculated Cr Magnetic Moment (μB)
NiAs Antiferromagnetic Ab initio 2.70
Zinc-Blende Ferromagnetic FPLAPW (GGA) 3.000 (per f.u.)

Magneto-crystalline Anisotropy Energy Calculations

Magneto-crystalline anisotropy (MCA) describes the dependence of a material's internal energy on the direction of its magnetization. This property is crucial for applications in magnetic storage and spintronics. The MCA energy is calculated from first principles by including spin-orbit coupling in the electronic structure calculations. The total energy of the system is computed for different orientations of the magnetic moments, typically along high-symmetry crystallographic axes. The energy differences then reveal the preferred magnetization direction (easy axis) and the energy barriers for reorientation. utwente.nlnsf.gov

For materials like CrSb, the magnetic anisotropy is determined by single-ion anisotropy, which originates from the spin-orbit coupling of both the chromium and antimony atoms. aps.org First-principles calculations based on the local-spin-density approximation (LSDA) are a common approach. The MCA energy is determined by calculating the difference in the sum of single-particle energies (band energies) for different spin quantization axes. utwente.nl

While specific MCA energy values for CrSb are not extensively detailed in the provided search results, the methodology is well-established. For a given material, the process involves:

Performing a self-consistent electronic structure calculation without spin-orbit coupling.

Including spin-orbit coupling as a perturbation.

Calculating the total energy for magnetization along different axes (e.g., aip.org and wikipedia.org).

The difference in these total energies gives the magneto-crystalline anisotropy energy. utwente.nl

Recent advancements have also involved machine learning models to predict magnetic anisotropy energies by using site-specific spin-orbit coupling energies derived from DFT calculations as input features, accelerating the screening of materials with high MCA. nsf.gov

Curie Temperature Estimation from Theoretical Models

The Curie temperature (TC) is the critical temperature above which a ferromagnetic material loses its permanent magnetism and becomes paramagnetic. supermagnete.dearxiv.org For antiferromagnetic materials like the stable form of CrSb, the equivalent is the Néel temperature (TN). Theoretical models for estimating these transition temperatures often rely on parameters derived from first-principles electronic structure calculations.

One common approach involves using the calculated exchange interaction parameters (Jij) in a Heisenberg model Hamiltonian. The transition temperature can then be estimated using methods like the mean-field approximation (MFA) or more sophisticated techniques such as Monte Carlo simulations or the random-phase approximation (RPA). cambridge.orgethernet.edu.et

Mean-Field Approximation: In this model, the interaction of a single spin with its neighbors is replaced by an average or "mean" field. The Néel temperature can be derived from the exchange interaction constants and the crystal structure. cambridge.org

High-Temperature Series Expansions (HTSEs): By calculating the magnetic susceptibility as a power series in inverse temperature (1/T), the transition temperature can be estimated by analyzing the convergence of the series, for example, using Padé approximants. cambridge.org

Energy Difference Methods: Another approach involves calculating the energy difference (ΔE) between the ordered magnetic ground state (e.g., AFM) and a magnetically disordered state, often modeled using the disordered local moments (DLM) model. The transition temperature is then assumed to be proportional to this energy difference. ethernet.edu.et

For CrSb, DFT calculations of exchange interactions have been used to estimate a Néel temperature of approximately 750 K within the random-phase approximation, which is in reasonable agreement with the experimental value of around 690 K. researchgate.net For the hypothetical zinc-blende ferromagnetic phase of CrSb, a Curie temperature of 800 K has been calculated. aip.org

Table 2: Theoretical Estimations of Transition Temperatures for CrSb

Phase Transition Theoretical Model Estimated Temperature (K)
NiAs Néel Temperature (TN) DFT + RPA ~750
Zinc-Blende Curie Temperature (TC) FPLAPW 800

Advanced Quantum Chemical Methods

Multiconfigurational Quantum Chemistry for Bond Analysis (e.g., Cr-Cr multiple bonds)

Multiconfigurational quantum chemistry methods are powerful computational tools essential for describing the electronic structure of molecules and materials where electron correlation effects are strong, which is often the case for transition metal compounds. unige.ch Unlike single-reference methods like Hartree-Fock or standard DFT, which approximate the electronic wavefunction with a single Slater determinant, multiconfigurational methods use a linear combination of multiple electron configurations. This is critical for systems with near-degenerate orbitals, such as those involved in the multiple bonds between chromium atoms. osti.gov

The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone of this approach. In CASSCF, the molecular orbitals are divided into inactive, active, and virtual spaces. All possible electronic configurations within the "active space" of orbitals and electrons are included in the wavefunction, providing a qualitatively correct description of the electronic structure. To achieve quantitative accuracy, dynamic electron correlation is typically added on top of the CASSCF wavefunction using methods like the Complete Active Space with Second-order Perturbation Theory (CASPT2). researchgate.net

The chromium dimer (Cr2) is a classic example showcasing the necessity of these methods. Its ground state is highly multiconfigurational, with the Hartree-Fock configuration contributing only about 45% to the total wavefunction at equilibrium geometry. osti.gov Theoretical descriptions of the Cr-Cr bond have ranged from a single to a sextuple bond, and multiconfigurational methods have been instrumental in providing a more accurate picture. osti.govlu.se These methods allow for the analysis of the effective bond order by examining the occupation numbers of bonding and antibonding molecular orbitals within the active space. This approach has been used to study the nature of Cr-Cr bonds in various dichromium complexes, explaining variations in bond lengths and relating them to the metal's oxidation state and ligand environment. aps.org While these studies often focus on molecular complexes rather than solid-state materials like CrSb, the insights into the fundamental nature of Cr-Cr electronic interactions are transferable. researchgate.net

Korringa-Kohn-Rostoker Coherent Potential Approximation (KKR-CPA) for Disordered Alloys

The Korringa-Kohn-Rostoker Coherent Potential Approximation (KKR-CPA) is a highly effective first-principles method for studying the electronic structure of substitutionally disordered alloys. osti.govu-tokyo.ac.jp In a random alloy, the lack of translational symmetry makes traditional band structure methods, which rely on Bloch's theorem, inapplicable. The CPA overcomes this by replacing the disordered collection of atoms with an ordered effective medium. osti.gov

The central idea of the CPA is to construct this effective medium in such a way that the scattering of an electron from a single impurity atom embedded within it is, on average, zero. This self-consistent condition ensures that the effective medium accurately mimics the electronic properties of the actual random alloy. arxiv.org The KKR (or Green's function) method is particularly well-suited for this approach because it describes the electronic structure in terms of scattering events. arxiv.org

The KKR-CPA method allows for the calculation of various physical properties of disordered alloys, such as:

Total and component-resolved density of states

Band structures (represented as Bloch spectral functions)

Total energies and magnetic moments osti.govarxiv.org

A significant limitation of the standard single-site CPA is its inability to account for chemical short-range order (SRO), where there is a preference for atoms to be surrounded by like or unlike neighbors. Extensions to the KKR-CPA, such as cluster CPA methods, have been developed to incorporate these effects by considering the scattering from a small cluster of atoms embedded in the CPA medium. osti.gov The KKR-CPA is an indispensable tool for the theoretical design and analysis of multicomponent alloys, including high-entropy alloys, and could be applied to study the effects of doping or non-stoichiometry in CrSb.

Advanced Research on Functional Properties of Antimony;chromium 3+ Materials

Electronic and Spintronic Functionality

The electronic properties of chromium antimonide are notable for their direct applicability to spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge. The material's specific band structure and magnetic ordering give rise to functionalities that are highly sought after for developing more efficient and novel electronic devices.

Semiconducting Behavior and Band Gap Engineering

While bulk chromium antimonide in its common hexagonal NiAs-type structure is typically characterized as a metallic or semi-metallic compound with a band gap of 0.00 eV, its electronic properties are complex and can be tailored. materialsproject.orgarxiv.org For instance, transport experiments have indicated that bulk CrSb behaves like a semiconductor below its Néel temperature and as a metal above it. arxiv.org

Theoretical studies have explored alternative crystalline phases, predicting that CrSb in a zinc-blende (ZB) structure would exhibit robust half-metallic properties, which implies it behaves as a semiconductor for one spin channel. researchgate.netscirp.org This opens avenues for band gap engineering, where the electronic band structure is intentionally modified to achieve desired properties.

A significant aspect of CrSb's electronic structure is the phenomenon of altermagnetism, which results in a large, momentum-dependent spin splitting of its electronic bands. researchgate.netnih.gov This splitting, which is not reliant on spin-orbit coupling, can be as large as 0.93 eV to 1.2 eV near the Fermi level. aps.org This intrinsic spin-splitting is a form of band engineering in reciprocal space, creating spin-polarized channels that are fundamental for spintronic applications. nih.govaps.org Research has confirmed that these defining spin-split electronic states are preserved in thin films as fine as 10 nanometers, a critical threshold for practical device integration. spintronics-info.com

PropertyValueCrystal StructureSource
Predicted Band Gap0.00 eVHexagonal (P6₃/mmc) materialsproject.org
Predicted Half-Metallic Gap0.69 eVZinc-Blende (Theoretical) researchgate.net
Observed Altermagnetic Spin Splitting~0.6 eV - 0.93 eVHexagonal (Thin Film/Bulk) nih.govaps.org
Predicted Altermagnetic Spin SplittingUp to 1.2 eVHexagonal (Theoretical) aps.org

Half-Metallic Ferromagnetism and its Origin in Diluted Magnetic Semiconductors

Half-metallic materials are distinguished by an electronic structure that is metallic for one spin direction and semiconducting or insulating for the opposite spin direction, leading to complete spin polarization of electrons at the Fermi level. aip.org While the stable form of CrSb is an altermagnetic antiferromagnet, theoretical predictions have shown that CrSb stabilized in a zinc-blende (ZB) crystal structure would behave as a half-metallic ferromagnet. researchgate.netscirp.org First-principle calculations indicate that in this phase, CrSb would have a half-metallic gap of approximately 0.69 eV and an integer magnetic moment of 3.000μB per formula unit, a key characteristic of half-metals. researchgate.netscirp.org

The theoretical pursuit of half-metallicity in compounds like CrSb is partly inspired by the success and underlying physics of diluted magnetic semiconductors (DMS). aps.org In DMS systems, magnetic order is introduced into a non-magnetic semiconductor by doping it with magnetic impurities, such as manganese in gallium arsenide ((Ga, Mn)As). aps.org The resulting materials can exhibit properties like ferromagnetism while retaining their semiconductor character. The origin of half-metallic ferromagnetism in the theoretical ZB phase of CrSb is attributed to the specific hybridization between the p-orbitals of antimony and the d-orbitals of chromium, which creates a spin-polarized band structure. researchgate.net

Charge Carrier Dynamics and Transport Mechanisms (e.g., hot electron injection)

The movement of charge carriers in chromium antimonide is complex and exhibits unique anisotropic behavior. Transport property measurements of CrSb thin films have been effectively explained using a two-carrier model, which indicates the presence of both high-mobility electrons and holes. arxiv.orgaps.org A remarkable finding is the directional dependence of charge transport; within the crystal layers, the electric current is carried by electrons (n-type), whereas across the layers, the current is carried by holes (p-type). digitalstudioindia.com This switching of conduction polarity based on direction is a fascinating aspect of its charge carrier dynamics.

In the context of advanced semiconductor devices, hot carrier injection is a critical transport mechanism. wikipedia.org This phenomenon occurs when charge carriers (electrons or holes) are accelerated by a strong electric field, gaining significant kinetic energy. eesemi.com These "hot" carriers can overcome potential barriers and be injected into regions they would not normally enter, such as the gate dielectric in a transistor. wikipedia.orgeesemi.com This process, which includes mechanisms like channel hot-electron (CHE) injection and drain avalanche hot-carrier (DAHC) injection, is utilized in programming non-volatile memory cells but can also be a factor in device degradation. eesemi.comyoutube.com While specific studies detailing hot electron injection in CrSb are not prominent, understanding these dynamics is crucial for the integration of any new material into high-speed, high-field electronic applications. The high mobility of carriers in CrSb suggests that under strong electric fields, hot carrier effects could become a significant transport consideration. aps.org

Development for Spintronic Applications

Chromium antimonide has emerged as a premier candidate for spintronic applications due to its exceptional combination of properties. aps.orgdigitalstudioindia.com Spintronics seeks to utilize the spin of the electron, and CrSb offers robust control over spin-polarized currents at a practical level. nih.gov

The key advantages of CrSb for spintronics are:

High Magnetic Ordering Temperature : With a Néel temperature (T_N) of approximately 700 K, the useful magnetic properties of CrSb persist well above room temperature, a critical requirement for most electronic devices. researchgate.netaps.org

Large Spin Splitting : As an altermagnet, CrSb possesses a large momentum-dependent spin splitting in its band structure, which is on the order of 1 eV. nih.govaps.org This large splitting, which arises from exchange interactions rather than spin-orbit coupling, allows for the generation of highly spin-polarized currents. researchgate.net

Absence of Stray Fields : Unlike ferromagnets, CrSb has a compensated magnetic order (zero net magnetization), meaning it does not produce disruptive external magnetic fields. spintronics-info.com This allows for denser packing of spintronic components without magnetic interference.

Nanoscale Stability : The altermagnetic properties and spin-split band structure have been shown to survive in films as thin as 10 nanometers, confirming its suitability for miniaturized devices. spintronics-info.com

These attributes make CrSb a highly promising platform for developing spintronic devices such as spin valves, magnetic tunnel junctions, and next-generation memory and logic circuits that are faster and more energy-efficient. aps.org

Magnetic Phenomena and Materials Research

The investigation into the magnetic properties of intermetallic compounds is crucial for discovering materials that can operate reliably under ambient conditions. Chromium antimonide stands out in this area due to its remarkably stable magnetic order.

Investigation of Room-Temperature Magnetic Ordering in Intermetallic Compounds

Chromium antimonide is an intermetallic compound that displays robust antiferromagnetic ordering at and significantly above room temperature. rsc.org Its magnetic ordering temperature, known as the Néel temperature (T_N), is consistently reported to be exceptionally high, around 700-705 K. researchgate.netaps.orgarxiv.org This thermal stability is a significant advantage over many magnetic materials whose operational range is limited to cryogenic temperatures.

Neutron diffraction studies have been instrumental in characterizing its magnetic structure. rsc.org These experiments confirm that below its high Néel temperature, CrSb adopts an A-type antiferromagnetic order. researchgate.net This structure consists of ferromagnetic planes of chromium atoms that are stacked antiferromagnetically along the crystal's c-axis. researchgate.net The investigation into materials like CrSb is vital for advancing the field of antiferromagnetic spintronics, which promises devices with ultrafast dynamics and insensitivity to external magnetic fields. researchgate.netnih.gov

PropertyValueSource
Magnetic Ordering TypeAntiferromagnetic (Altermagnetic) spintronics-info.comdigitalstudioindia.com
Néel Temperature (T_N)~700-705 K researchgate.netaps.orgarxiv.org
Magnetic StructureA-type AFM (Ferromagnetic Cr planes stacked antiferromagnetically) researchgate.net
Net MagnetizationZero spintronics-info.com

Phase Transformations in Chromium-Modified Manganese Antimonide Systems

The substitution of chromium for manganese in manganese antimonide (Mn₂Sb) systems induces significant changes in their magnetic and structural properties, leading to distinct phase transformations. A key transformation observed in Cr-modified Mn₂Sb is a first-order transition from a ferrimagnetic (FIM) state to an antiferromagnetic (AFM) state as the temperature is lowered. elsevierpure.com This transition is a direct consequence of the chemical pressure introduced by the smaller chromium atoms, which alters the lattice parameters and the critical distances between manganese atoms, thereby triggering an exchange inversion. tudelft.nl

In the tetragonal Cu₂Sb-type crystal structure of (Mn,Cr)₂Sb, the manganese atoms occupy two different crystallographic sites, Mn(I) and Mn(II). Below the Néel temperature (TN), which is around 550 K, these compounds exhibit ferrimagnetic ordering. tudelft.nl Upon cooling, a decrease in the c-axis lattice parameter below a critical value leads to an exchange inversion between adjacent Mn(II) moments, resulting in the FIM-AFM transition. This transition is characterized by a significant and abrupt change in magnetization. tudelft.nl

The temperature at which this FIM-AFM transition occurs (Tt) is highly dependent on the chromium concentration. Research on Mn₂₋ₓCrₓSb has shown that increasing the chromium content raises the transition temperature. For instance, Tt can be tuned over a wide range, from approximately 220 K to 340 K, making these materials interesting for applications that require specific operating temperatures. tudelft.nl The addition of excess manganese during the synthesis of (Mn,Cr)₂Sb alloys can influence the magnetoelastic transition. While excess Mn can help in reducing the formation of secondary phases like (Mn,Cr)Sb, it can also affect the unit-cell volume and the c/a lattice parameter ratio, which in turn influences the transition temperature. tudelft.nl

The following table illustrates the effect of chromium substitution on the ferrimagnetic to antiferromagnetic transition temperature in Mn₂₋ₓCrₓSb systems.

Chromium Content (x)Transition Temperature (K)
0.06Not specified, low-temperature phase observed
0.12Not specified, low-temperature phase observed

Note: Specific transition temperatures for these exact compositions were not available in the searched literature, but the presence of a low-temperature, non-collinear antiferromagnetic phase was confirmed. researchgate.net

Magnetic Domain Pattern Studies

The study of magnetic domains provides crucial insights into the magnetic behavior of materials. In chromium-modified manganese antimonide, techniques such as the Bitter pattern method and magnetic force microscopy (MFM) have been employed to visualize the magnetic domain structures and their evolution during phase transitions. elsevierpure.comfrontiersin.org

The Bitter pattern technique, which involves the application of a colloidal suspension of fine magnetic particles to a polished surface of a magnetic material, has been used to observe the initiation and growth of the ferrimagnetic phase in Cr-modified Mn₂Sb within the transformation temperature range. The magnetic particles accumulate in regions of strong magnetic field gradients, thereby outlining the domain walls. This method has also been effective in examining precipitates that have different magnetic properties from the main material matrix. elsevierpure.com

Magnetic Force Microscopy (MFM) is a powerful technique that maps the magnetic force gradient above a sample's surface, providing high-resolution images of the magnetic domain structure. frontiersin.org In ferrimagnetic materials, the minimization of the magnetostatic energy leads to the formation of magnetic domains, which are regions where the magnetization is uniform in one direction. These domains are separated by domain walls, where the magnetization direction changes. The morphology and size of these domains are determined by a balance between the domain wall energy and the magnetostatic energy.

In the context of Cr-modified manganese antimonide, MFM can be used to observe the changes in domain patterns as the material undergoes the ferrimagnetic to antiferromagnetic phase transition. As the temperature is lowered towards the transition temperature, the ferrimagnetic domains are expected to nucleate and grow, and their structure will be influenced by factors such as crystal defects, strain, and the presence of secondary phases. The study of these domain patterns provides a direct visualization of the magnetic ordering and how it is affected by the chromium substitution.

Influence of Doping and Substitution on Magnetic Properties

The magnetic properties of antimony-containing compounds can be significantly tailored by doping and substitution. In the case of chromium-doped manganese antimonide (Mn₂₋ₓCrₓSb), the introduction of chromium has a profound effect on key magnetic parameters such as saturation magnetization and coercivity.

Coercivity: Coercivity, a measure of a material's resistance to demagnetization, is influenced by several factors including magnetocrystalline anisotropy, particle size, and microstrain. In some systems, chromium doping has been shown to decrease coercivity. For instance, in nano-copper ferrite (B1171679) (CuCrₓFe₂₋ₓO₄), the coercivity decreased with increasing chromium concentration, which was attributed to a reduction in magnetocrystalline anisotropy. chalcogen.ro A lower coercivity is often indicative of soft magnetic behavior. In Bi-doped Mn₂Sb, an increase in coercivity was observed and attributed to a nucleation-driven mechanism. cornell.edu

The following table summarizes the changes in magnetic properties with chromium doping in a representative ferrite system.

Chromium Content (x) in CuCrₓFe₂₋ₓO₄Saturation Magnetization (emu/g)Coercivity (Oe)
0.0024.11010
0.2518.3474

Data extracted from a study on nano-copper ferrite, illustrating the general trend of chromium doping. chalcogen.ro

Photocatalytic Activity and Mechanisms

Visible-Light Photoresponse Mechanisms in Doped Semiconductors

The development of photocatalysts that can be activated by visible light is a significant area of research for solar energy conversion. Doping wide-bandgap semiconductors with foreign elements is a common strategy to extend their light absorption into the visible region. In the context of antimony and chromium co-doping, studies on titanium dioxide (TiO₂) and strontium titanate (SrTiO₃) have demonstrated the creation of new absorption bands in the visible light spectrum. elsevierpure.comconsensus.appresearchgate.net

When TiO₂ and SrTiO₃ are co-doped with antimony and chromium, they exhibit intense absorption in the visible light region, with resulting band gaps of approximately 2.2 eV and 2.4 eV, respectively. elsevierpure.comconsensus.appresearchgate.net This enhanced absorption is attributed to the introduction of new energy levels within the band gap of the host semiconductor by the dopant ions. The presence of Cr³⁺ ions is primarily responsible for the visible light absorption.

The mechanism involves the excitation of an electron from the valence band of the host material to the energy levels created by the chromium dopant, or from these dopant levels to the conduction band, upon absorption of visible light photons. This process generates electron-hole pairs that can then participate in photocatalytic reactions. The co-doping with antimony plays a crucial role in enhancing the photocatalytic activity, which will be discussed in the subsequent section.

Charge Balance and Defect Chemistry in Photocatalysis

The efficiency of photocatalysis is highly dependent on the lifetime of photogenerated electron-hole pairs. Defects in the crystal lattice, such as oxygen vacancies and impurity ions in undesirable valence states (e.g., Cr⁶⁺), can act as recombination centers, reducing the photocatalytic activity. elsevierpure.comconsensus.appresearchgate.net Co-doping with antimony (Sb⁵⁺) and chromium (Cr³⁺) in materials like TiO₂ and SrTiO₃ has been shown to be an effective strategy to maintain charge balance and suppress the formation of these detrimental defects. elsevierpure.comconsensus.appresearchgate.net

This charge compensation mechanism effectively suppresses the formation of both oxygen vacancies and Cr⁶⁺ ions. elsevierpure.comconsensus.appresearchgate.netresearchgate.net The absence of these defects, which act as non-radiative recombination centers, leads to a longer lifetime for the photogenerated electrons and holes, thereby significantly enhancing the photocatalytic activity compared to materials doped only with chromium. elsevierpure.comconsensus.appresearchgate.net Theoretical studies have also indicated that charge compensation through the creation of oxygen vacancies alongside Cr doping can narrow the band gap and passivate gap states, which can improve visible light absorption and photocatalytic efficiency.

Photocatalytic Water Splitting for H₂ and O₂ Evolution

The ultimate goal of photocatalysis for energy applications is the splitting of water into hydrogen (H₂) and oxygen (O₂) using solar energy. Materials co-doped with antimony and chromium have shown promise in this area, with different host materials favoring either H₂ or O₂ evolution.

In studies of TiO₂ and SrTiO₃ co-doped with antimony and chromium, it was observed that TiO₂:Sb/Cr was active for O₂ evolution from an aqueous silver nitrate (B79036) solution under visible light irradiation. elsevierpure.comconsensus.appresearchgate.net Conversely, SrTiO₃:Sb/Cr was found to evolve H₂ from an aqueous methanol (B129727) solution under the same conditions. elsevierpure.comconsensus.appresearchgate.netresearchgate.net This difference in activity is attributed to the relative positions of the conduction and valence bands of the two host materials. The conduction band of SrTiO₃ is at a higher energy level than that of rutile TiO₂, making it more suitable for the reduction of protons to H₂. elsevierpure.com

The photocatalytic activity of these co-doped materials was found to be significantly higher than that of materials doped only with chromium, highlighting the importance of the charge compensation mechanism discussed previously. elsevierpure.comconsensus.appresearchgate.net The suppression of recombination centers by co-doping with antimony is crucial for achieving efficient water splitting.

The following table presents the photocatalytic activities for H₂ and O₂ evolution for TiO₂ and SrTiO₃ photocatalysts co-doped with antimony and chromium.

PhotocatalystSacrificial ReagentGas EvolvedRate of Evolution (µmol/h)
TiO₂:Sb/Cr0.05 M AgNO₃ aq.O₂2.8
SrTiO₃:Sb/Cr10 vol % CH₃OH aq.H₂1.8

Data obtained under visible light irradiation (λ > 420 nm). elsevierpure.com

Photodegradation of Environmental Pollutants (e.g., organic compounds, Cr(VI) reduction)

Materials incorporating antimony and chromium have demonstrated significant potential as photocatalysts for the degradation of persistent environmental pollutants. Research has shown that specific organo-antimony compounds, such as tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, can effectively lead to the photodegradation of organic dyes like methyl violet and methylene (B1212753) blue under the influence of light wateronline.com. The photocatalytic activity in these compounds is influenced by the nature of the carboxylate residue attached to the antimony center wateronline.com. A key advantage of these antimony derivatives is their insolubility in water and stability under photodegradation conditions, which allows for their potential reuse as photocatalysts wateronline.com.

In addition to degrading organic molecules, a critical application of such photocatalysts is the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) mdpi.commdpi.com. The photocatalytic process involves the generation of electron-hole pairs in a semiconductor material upon light irradiation mdpi.com. The photogenerated electrons act as powerful reducing agents that convert Cr(VI) to Cr(III) mdpi.com. To enhance the efficiency of this process and prevent the recombination of electrons and holes, a sacrificial agent is often used to consume the holes, thereby promoting the reduction reaction mdpi.commdpi.com. Doping established photocatalysts like titanium dioxide with cations such as antimony (Sb) or chromium (Cr) has been explored as a strategy to narrow the material's band gap, making it more effective under sunlight mdpi.com. The presence of organic species, acting as sacrificial electron donors, can significantly accelerate the photo-reduction of Cr(VI) mdpi.com.

Pollutant TypeExample PollutantCatalyst System MentionedKey Finding
Organic CompoundsMethyl Violet, Methylene BlueTris(5-bromo-2-methoxyphenyl)antimony dicarboxylatesEffective photodegradation, with activity dependent on the carboxylate residue wateronline.com.
Heavy MetalsHexavalent Chromium (Cr(VI))Doped Titanium Dioxide (e.g., with Sb, Cr)Reduction to Cr(III) is enhanced by sacrificial agents that prevent electron-hole recombination mdpi.commdpi.com.

Electrochemical Performance and Applications

The unique electronic properties of antimony and chromium lend themselves to a variety of electrochemical applications, from energy storage to corrosion prevention and chemical sensing.

Electrode Materials for Energy Storage Devices (e.g., Supercapacitors)

Antimony-based materials, particularly antimony oxides, are emerging as promising electrode materials for supercapacitors, which are energy storage devices known for high power density and long cycle life rsc.org. Research into antimony oxide (SbO) nanoparticles synthesized via microwave techniques has demonstrated their potential for supercapacitor applications rsc.orgrsc.org. These materials exhibit a charge storage mechanism characteristic of electric double-layer capacitors (EDLC) rsc.orgrsc.org. Furthermore, composites combining antimony species with conductive materials like graphene have shown enhanced performance rsc.org. Antimony has also been investigated as a dopant in other metal oxides, such as tin oxide and cobalt oxide, to tune and improve their electrical conductivity and capacitive properties for advanced supercapacitor electrodes researchgate.net.

Table 1: Performance of Antimony-Based Supercapacitor Electrodes

Electrode MaterialElectrolyteCurrent DensitySpecific Capacitance (F g⁻¹)Cycling Stability
Antimony Oxide (SbO) Nanoparticles1 M Li₂SO₄0.1 A g⁻¹98~100% after 3500 cycles rsc.org
Sb₂O₃–MoS₂ NanocompositeNot Specified1 A g⁻¹454.390.6% retention over 8000 cycles

Electrochemical Corrosion Resistance Studies of Thin Films

Both chromium and antimony are known to contribute to corrosion resistance. Chromium is a key element in stainless steels and other alloys, where it forms a stable, passive oxide layer that protects the underlying metal from corrosive environments researchgate.net. Similarly, antimony can form a passivating anodic oxide film . Studies on pure antimony have shown that its surface becomes more passive and resistant to corrosion as the thickness of this oxide film increases . Therefore, a thin film composed of an antimony-chromium oxide would be expected to exhibit excellent corrosion resistance, benefiting from the passivating properties of both elements. The stability of such protective films is crucial for the longevity of components in aggressive chemical environments.

Electrochemical Sensing Applications (e.g., Antimony-modified electrodes)

Antimony film electrodes (SbFEs) and antimony-modified electrodes are gaining traction as viable, environmentally friendlier alternatives to traditional mercury-based electrodes for electrochemical sensing ub.eduurfu.ru. These electrodes offer several advantageous characteristics, including a wide operational potential window and the ability to function effectively in highly acidic solutions (pH 2 or lower) ub.edumdpi.com. Antimony-modified glassy carbon and screen-printed carbon electrodes have been successfully developed for the sensitive and selective determination of various analytes. This includes heavy metal ions and organic compounds, such as the preservative methylparaben in personal care products ub.edumdpi.comtandfonline.com. The modification of electrode surfaces with antimony nanoparticles has been shown to significantly enhance the electrochemical signal for target analytes mdpi.com.

Table 2: Example of an Antimony-Based Electrochemical Sensor

Sensor ConfigurationTarget AnalyteAnalytical MethodLimit of Detection (LOD)
Glassy Carbon Electrode modified with Renewable Carbon and Antimony Nanoparticles (GC/RC-SbNP)Methylparaben (MePa)Differential Pulse Voltammetry (DPV)0.05 µmol L⁻¹ mdpi.com

Mechanisms of Electrochemical Activity (e.g., charge transfer resistance, electroactive surface area)

The electrochemical performance of antimony-chromium materials is governed by fundamental properties like charge transfer resistance and the electroactive surface area. The charge transfer resistance (Rct) represents the difficulty of electron transfer at the electrode-electrolyte interface and can be measured using electrochemical impedance spectroscopy (EIS) researchgate.net. Studies on antimony-modified screen-printed carbon electrodes have shown that a higher degree of antimony coverage leads to a lower Rct value, with values as low as 6 Ω being reported, indicating very efficient electron transfer researchgate.netresearchgate.net.

The electroactive surface area, which is the actual surface available for the electrochemical reaction, can be determined from cyclic voltammetry (CV) experiments using the Randles-Ševćik equation urfu.ruresearchgate.net. Research has consistently shown that modifying carbon-based electrodes with antimony results in a significant increase in the electroactive surface area researchgate.net. This increased surface area, combined with low charge transfer resistance, is a key reason for the enhanced sensitivity and performance of antimony-based electrodes in sensing and energy storage applications researchgate.netrsc.org.

Material Design for Specific Functionalities

The combination of antimony and chromium(3+) ions in a material's structure allows for the targeted design of compounds with specific functional properties. Research has focused on harnessing the unique electronic and structural contributions of these elements to create advanced materials for environmental remediation and optical applications. The design process involves controlling the synthesis, composition, and crystal structure to optimize performance for a designated purpose.

Ion-Exchange Materials for Selective Adsorption (e.g., Cr(VI) removal)

The design of ion-exchange materials incorporating antimony is a significant area of research for environmental applications, particularly for the removal of toxic heavy metal ions from wastewater. While materials specifically combining antimony and chromium(3+) as the active ion-exchange medium are not prominently documented in the reviewed literature, antimony-based compounds have been developed and studied for their high selectivity in adsorbing hexavalent chromium (Cr(VI)).

The traditional method for treating chromium-containing wastewater involves the reduction of the highly toxic and soluble Cr(VI) to the less toxic trivalent chromium (Cr(III)), which can then be precipitated as a hydroxide (B78521) nih.gov. Ion-exchange processes offer an effective and economical alternative for both removal and recovery nih.gov.

Research into inorganic ion-exchangers has demonstrated the potential of antimony compounds. For instance, Antimony(V) silicate (B1173343) has been synthesized and identified as a promising material for the removal of Cr(VI) from aqueous solutions researchgate.net. The effectiveness of such materials is determined by studying the distribution coefficients (Kd) for various metal ions, which quantify the selectivity of the exchanger. Studies have shown that antimony-based materials can exhibit greater selectivity for Cr(VI) compared to other transition metal ions researchgate.net. The adsorption mechanism often involves a combination of ion exchange and reduction, where the toxic Cr(VI) is reduced to the less harmful Cr(III) on the material's surface mdpi.com. The efficiency of Cr(VI) removal is typically pH-dependent, with optimal adsorption often occurring in acidic conditions where Cr(VI) exists as anionic species like HCrO₄⁻ and Cr₂O₇²⁻, facilitating electrostatic attraction to a positively charged adsorbent surface nih.govnxedge.io.

The design of these materials focuses on creating a stable structure with a high density of active sites that can selectively bind with chromate (B82759) ions. While Cr(III) is a component of certain functional materials, in the context of Cr(VI) removal, it is typically the product of the remediation process rather than a constituent of the ion-exchange material itself nih.govnih.gov.

Adsorption Characteristics of Selected Materials for Cr(VI) Removal
Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal pHKey MechanismReference
Magnetic Ion-Imprinted Polymer (Fe₃O₄@GO@IIP)89.181.0Electrostatic Interaction & Chemical Adsorption nih.gov
Amine-Modified Passion Fruit Peel675.65Not SpecifiedAdsorption coupled with reduction of Cr(VI) to Cr(III) mdpi.com
Mangosteen Peel~128 (2.46 mol/kg)1.0-2.0Esterification coupled with reduction of Cr(VI) to Cr(III) nih.gov

Optical Materials with Specific Absorption Characteristics (e.g., Pigments, Glasses)

The incorporation of antimony and chromium(3+) into material matrices is a key strategy for designing optical materials with tailored absorption and color properties. These materials find use as high-performance inorganic pigments and as active components in specialty glasses.

Pigments

A prominent example of a material leveraging both antimony and chromium is Chrome Antimony Titanium Buff , also known as Pigment Brown 24 (PBr 24). This is a composite inorganic pigment produced through high-temperature calcination zpigments.com. During this process, chromium(III) oxide (Cr₂O₃), antimony oxide (Sb₂O₃), and titanium dioxide (TiO₂) are homogeneously interdiffused, forming a highly stable rutile crystalline structure zpigments.comchemicalbook.comchemicalbook.com.

The specific ratio of the constituent oxides influences the final color, which typically ranges from a buff or beige to a reddish-yellow shade zpigments.comzpigments.comnkrinternational.com. The robust rutile crystal lattice imparts exceptional durability, including high thermal stability (stable above 1000°C), excellent weather and UV resistance, and strong chemical inertness against acids, alkalis, and solvents zpigments.commfa.org. These properties make it a preferred choice for demanding applications such as industrial and automotive coatings, plastics, ceramics, and construction materials zpigments.comnkrinternational.com.

Properties of Chrome Antimony Titanium Buff (PBr 24)
PropertyDescription / ValueReference
Color Index NamePBr 24 / C.I. 77310 zpigments.comnkrinternational.com
Chemical CompositionSolid solution of Cr₂O₃, Sb₂O₃, and TiO₂ zpigments.commfa.org
Crystal StructureRutile zpigments.comzpigments.comnkrinternational.com
ColorBuff, Beige, Reddish-Yellow zpigments.comnkrinternational.com
Heat Resistance> 800-1000°C zpigments.comzpigments.com
Light Fastness (1-8 scale)8 (Excellent) zpigments.comnkrinternational.com
Weather Fastness (1-5 scale)5 (Excellent) zpigments.comnkrinternational.com
Acid / Alkali / Solvent ResistanceExcellent (Rating of 5) zpigments.comzpigments.comnkrinternational.com

Glasses

In glass manufacturing, antimony oxide (Sb₂O₃) can act as a glass former, creating matrices with unique properties like a high refractive index and broad transmission window core.ac.uk. When these antimony-based glasses are doped with transition metal ions such as chromium(3+), their optical and structural properties can be precisely controlled.

Effect of Cr₂O₃ Doping on Antimony Borate Glass Properties
Cr₂O₃ Concentration (mol %)Density (g/cm³)Optical Band Gap (eV) (Indirect)Urbach Energy (eV)
0.13.7652.780.29
0.33.8012.740.33
0.53.8342.690.38
Data derived from studies on 40Sb₂O₃-(60-x)B₂O₃: xCr₂O₃ glass system aip.org.

Conclusion and Future Research Directions

Summary of Key Academic Findings in Antimony;Chromium(3+) Materials Science

The field of materials science has seen growing interest in compounds incorporating both antimony and chromium(3+), leading to the discovery of materials with unique and potentially useful properties. Research has primarily focused on mixed-metal oxides, chalcogenides, and doped glasses, revealing significant insights into their structural, magnetic, and optical characteristics.

A notable area of research is in complex oxides, such as chromium antimony titanate, which is recognized as a rich yellow ceramic colorant. mfa.org Analysis of this material shows it is a solid solution of chromium antimonate (B1203111) and titanium dioxide, with approximate proportions of 2-5% chromic oxide (implying Cr³⁺) and 10-20% antimony pentoxide. mfa.org These pigments are valued for their chemical inertness and high thermal stability, remaining stable up to 1300 °C. mfa.org

In the realm of chalcogenides, chromium antimony triselenide (CrSbSe₃) has been synthesized and characterized as a pseudo-one-dimensional ferromagnet. acs.org This finding is significant as it points toward materials with anisotropic magnetic and electronic properties. Theoretical studies using Density Functional Theory (DFT) have been employed to explore the electronic, magnetic, and optical anisotropy of such quasi-one-dimensional compounds. acs.org

Another key area of academic inquiry involves the doping of glass matrices with chromium(III) ions. Studies on Cr³⁺ ions doped into antimony phosphate (B84403) glass have utilized spectroscopic methods to investigate the crystal field environment of the chromium ions. researchgate.net Research indicates that the Cr³⁺ ion, with its 3d³ electronic configuration, typically substitutes for other ions in an octahedral lattice site, a preference driven by its high crystal field stabilization energy. researchgate.net These studies are crucial for understanding the optical properties of such materials, which are relevant for applications in optoelectronic devices. researchgate.net

The synthesis of complex cluster-based compounds has also been explored. Research into antimony tartrate-based clusters has shown that first-row transition metals, including chromium, can be intercalated to form structures with interesting magnetic properties. nih.gov These compounds can adopt sandwich-like configurations, with layers such as {MSb₃}₂ where M can be Cr. nih.gov

Table 1: Summary of Key Findings in Antimony;Chromium(3+) Materials

Material Class Example Compound Synthesis / Investigation Method Key Academic Findings
Complex Oxides Chromium Antimony Titanate Solid-state reaction Forms a stable solid solution; acts as a high-performance yellow pigment with thermal stability up to 1300°C. mfa.org
Chalcogenides Chromium Antimony Triselenide (CrSbSe₃) Chemical synthesis Exhibits properties of a pseudo-one-dimensional ferromagnet; shows significant magnetic and electronic anisotropy. acs.org
Doped Glasses Cr³⁺-doped Antimony Phosphate Glass Glass melting and doping Cr³⁺ ions occupy octahedral sites; material shows potential for optoelectronic applications based on its optical properties. researchgate.net

Current Challenges in Synthesis, Characterization, and Property Engineering

Despite progress, significant challenges remain in the development of antimony;chromium(3+) materials. These hurdles span from the initial synthesis and purification to detailed characterization and the precise tuning of properties for specific applications.

Synthesis: A primary challenge is achieving phase-pure, crystalline materials. The synthesis of mixed-metal compounds like chromium antimony titanate requires precise control over precursor ratios, calcination temperatures, and atmospheric conditions to obtain the desired crystal structure (e.g., rutile) and avoid impurity phases. Similarly, the synthesis of complex molecular structures, such as chromium(III) complexes with macrocyclic ligands, can be difficult. For instance, the aquation of certain chloro-chromium(III) complexes has proven challenging, necessitating alternative synthetic routes starting from different chromium precursors like chromium(II) chloride. nih.gov Furthermore, controlling the stoichiometry in ternary compounds like CrSbSe₃ is critical, as minor deviations can drastically alter the resulting magnetic and electronic properties.

Characterization: The characterization of these materials is often complex. Determining the precise oxidation states of both antimony (which commonly exists as Sb³⁺ or Sb⁵⁺) and chromium within a single compound requires a combination of spectroscopic techniques. food.gov.uk For example, a novel analytical method using a carboxyl-functionalized monolithic column was developed for the simultaneous speciation of Cr(III) and Sb(III), highlighting the need for advanced techniques to distinguish between different valence states in environmental or chemical samples. rsc.org Characterizing the local structure, especially in amorphous materials like doped glasses, is also non-trivial and relies heavily on spectroscopic analysis and theoretical modeling to interpret the coordination environment of the Cr³⁺ ions. researchgate.net

Property Engineering: Engineering the properties of antimony;chromium(3+) materials remains a significant hurdle. Tuning the magnetic properties of CrSbSe₃, for instance, requires a deep understanding of the relationship between its crystal structure and magnetic exchange interactions. Modifying the optical band gap and luminescence of Cr³⁺-doped glasses involves controlling the concentration of the dopant, the composition of the host glass, and the resulting crystal field strength, which is a delicate balancing act. The synergistic effects in materials used for applications like flame retardants or pigments depend on the particle size, morphology, and interfacial chemistry between the different oxide components, all of which are challenging to control repeatably at an industrial scale.

Table 2: Challenges and Engineering Strategies

Area Specific Challenge Potential Engineering Strategy
Synthesis Achieving phase purity and desired stoichiometry. Optimization of precursor chemistry, sol-gel methods, hydrothermal synthesis, and precise control of annealing conditions.
Difficulty in synthesizing specific molecular complexes. Exploring alternative reaction pathways and precursors (e.g., using Cr²⁺ instead of Cr³⁺ salts). nih.gov
Characterization Accurate determination of multiple oxidation states (Cr³⁺, Sb³⁺, Sb⁵⁺). Combination of X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and advanced analytical separation techniques. rsc.org
Elucidating local coordination in amorphous systems. Use of Electron Paramagnetic Resonance (EPR), optical absorption spectroscopy, and comparison with DFT calculations. researchgate.net
Property Engineering Tuning magnetic and electronic properties. Doping with other elements, strain engineering in thin films, and precise control over crystal defects.

Emerging Trends and Prospective Research Avenues for Advanced Applications

The unique properties of materials containing antimony and chromium(3+) are paving the way for research into several advanced applications. Emerging trends focus on leveraging their magnetic, electronic, and catalytic functionalities.

Spintronics and Magnetic Materials: The discovery of ferromagnetism in quasi-one-dimensional semiconductors like CrSbSe₃ opens a significant research avenue in the field of spintronics. acs.org Future work will likely focus on synthesizing and characterizing other chromium-antimony chalcogenides and pnictides to search for materials with high Curie temperatures and large magnetic anisotropy, which are essential for developing next-generation data storage and spin-based electronic devices. americanelements.com

Thermoelectric and Semiconductor Applications: Antimony and its compounds, such as antimonides, are known for their use in semiconductor and thermoelectric applications. americanelements.comdiscoveryalert.com.au An emerging trend is the exploration of how doping these materials with transition metals like chromium can optimize their performance. Research could be directed towards synthesizing chromium-doped antimony telluride or other similar compounds to tune their thermal and electrical conductivity for more efficient thermoelectric generators or cooling devices. The use of antimony as a dopant in semiconductor materials is well-established, and incorporating chromium could lead to novel infrared detectors or photo-optic devices. americanelements.comdiscoveryalert.com.au

Catalysis and Environmental Applications: Antimony compounds are used as catalysts in manufacturing processes, such as the production of polyethylene (B3416737) terephthalate (B1205515) (PET). discoveryalert.com.au Future research could explore chromium-antimony mixed oxides as novel catalysts with enhanced activity or selectivity for various chemical transformations. Additionally, there is a growing trend in using advanced materials for environmental remediation. For example, metal-organic frameworks (MOFs) containing chromium, such as MIL-101(Cr), have been synthesized and used to effectively adsorb toxic antimony(III) from water. researchgate.net This suggests a promising research direction in designing and functionalizing Cr-Sb based porous materials for capturing heavy metal pollutants.

Advanced Pigments and Coatings: While chromium antimony titanate is an established pigment, there is ongoing research into enhancing its properties. guidechem.com Future work could focus on creating core-shell structures or nanocomposites to improve color intensity, UV resistance, and compatibility with various polymer matrices. Furthermore, the synergistic flame-retardant properties observed when combining transition metal oxides with other retardants suggest a research avenue for developing multifunctional coatings that provide both coloration and enhanced fire safety. guidechem.com

Q & A

Q. What methodological approaches are recommended for determining the speciation of antimony [Sb(III)/Sb(V)] and chromium [Cr(III)/Cr(VI)] in environmental samples?

Speciation analysis requires hyphenated techniques such as HPLC-ICP-MS (high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry) to separate and quantify oxidation states. For antimony, extraction with 5 mM Na₂HPO₄ buffer preserves Sb(III) and Sb(V) without oxidation . Chromium speciation often employs chelation agents (e.g., EDTA) to stabilize Cr(III) and avoid interconversion with Cr(VI). Validation via certified reference materials (e.g., NIST SRM 1640a for water) ensures accuracy .

Q. How can redox potential (Eh) and pH be optimized during sample collection to prevent antimony and chromium speciation changes?

Immediate in situ measurement of Eh and pH using portable meters (e.g., CX-401) is critical. For antimony, anaerobic conditions (Eh < 0 mV) preserve Sb(III), while Cr(VI) stability requires Eh > 300 mV and neutral pH. Samples should be stored at 4°C with preservatives (e.g., HNO₃ for Cr) to inhibit microbial activity .

Q. What are the key considerations for quantifying total antimony content in ores via redox titration?

Use KBrO₃ as the oxidizing agent in acidic media (HCl) to convert Sb(III) to Sb(V). The endpoint is detected potentiometrically or with methyl orange indicator. Molar ratios (1:1 for KBrO₃:Sb³⁺) and matrix correction (e.g., removing Fe³⁺ interference with tartaric acid) are essential. Results should be validated against AAS or ICP-OES .

Advanced Research Questions

Q. How can principal component analysis (PCA) resolve contradictory data in environmental studies of antimony-chromium co-contamination?

Apply PCA to datasets encompassing parameters like Eh, pH, dissolved oxygen, and metal concentrations. For example, PCA loadings might reveal that Cr(VI) correlates with high Eh and low organic carbon, while Sb(III) associates with reducing conditions. Variance thresholds (>75% cumulative variance for the first three components) ensure robust dimensionality reduction .

Q. What experimental designs mitigate bias when studying Cr(III) bioaccumulation versus Cr(VI) toxicity in aquatic models?

Use controlled mesocosms with standardized exposure durations and concentrations. Address detection bias via blinded analysis (e.g., masking sample groups during ICP-MS quantification). Control for confounding variables (e.g., water hardness) using factorial designs. Bias assessment tools (e.g., ATSDR guidelines) evaluate selection, detection, and reporting biases .

Q. How can NF-κB signaling pathways be interrogated to elucidate antimony-induced neurotoxicity in astrocytes?

Expose primary astrocyte cultures to Sb(III) (e.g., 0.1–10 µM) and monitor NF-κB activation via luciferase reporters or p65 subunit immunofluorescence. Inhibitors (e.g., BAY 11-7082) confirm pathway specificity. Transcriptomic profiling (RNA-seq) identifies downstream targets like pro-inflammatory cytokines. Validate in vivo using GFAP-transgenic mice .

Q. What advanced chromatographic techniques improve detection limits for trace Sb and Cr speciation in complex matrices?

Online preconcentration methods (e.g., ion-pairing SPE coupled with IC-ICP-MS) enhance sensitivity for Sb(V) and Cr(VI) in groundwater. For organic-rich samples (e.g., soil), size-exclusion chromatography (SEC) separates humic acid-bound metals. Method validation requires spike-recovery tests (85–115%) and LODs ≤ 0.1 µg/L .

Methodological Resources

  • Speciation Stability : Phosphate buffers for Sb ; EDTA for Cr .
  • Statistical Tools : PCA for environmental data ; factorial designs for bias control .
  • Toxicity Models : NF-κB reporters in astrocytes ; mesocosms for ecotoxicology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.